3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole

Description

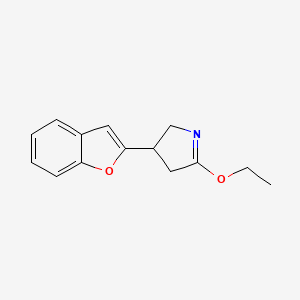

3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a heterocyclic compound featuring a partially saturated pyrrole ring fused with a benzofuran moiety and an ethoxy substituent. Its structure combines aromatic and aliphatic characteristics, making it a candidate for pharmacological exploration, particularly in enzyme inhibition and solubility-dependent applications.

Properties

CAS No. |

75292-88-5 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-(1-benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C14H15NO2/c1-2-16-14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

NRSSCMPTNZFNNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NCC(C1)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce fully saturated pyrrole derivatives.

Scientific Research Applications

3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester (Compound 7)

- Structure : This compound features a benzotriazole group instead of benzofuran, with a hexahydropyrrolo-pyrrole core and a dichlorobenzyl ester substituent.

- Synthesis : Synthesized via a carbonyldiimidazole-mediated coupling reaction, yielding 68% as a light-yellow foam .

- The dichlorobenzyl ester enhances lipophilicity, contrasting with the ethoxy group in the target compound, which may improve aqueous solubility .

(2E)-3-{4-hydroxy-3-methoxy-5-[6-methoxy-4-(sulfooxy)-3,4-dihydro-2H-1-benzopyran-3-yl]phenyl}prop-2-enoic acid

- Structure: A flavonoid derivative with a 3,4-dihydro-2H-benzopyran core, sulfate, and methoxy substituents.

- Key Differences: The benzopyran ring and sulfate group confer high polarity, contrasting with the benzofuran-pyrrole hybrid. Prop-2-enoic acid substituent may enhance interactions with charged enzyme active sites, unlike the neutral ethoxy group .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Potential

- Target Compound : The benzofuran moiety may exhibit weaker ATX inhibition due to reduced electron-deficient character compared to benzotriazole. However, the dihydropyrrole ring could enhance conformational flexibility, improving binding kinetics .

Solubility and Bioavailability

Comparative Data Table

Research Implications and Limitations

- The benzofuran-pyrrole hybrid’s unique structure warrants further investigation into its enzyme inhibition profile and solubility.

- Future studies should prioritize synthesizing the target compound and conducting parallel assays (e.g., ATX inhibition, solubility) for definitive comparisons .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a derivative of benzofuran and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2, with a molecular weight of approximately 245.30 g/mol. The structure consists of a benzofuran moiety linked to a dihydropyrrole ring, which is expected to contribute to its biological activity.

Antimicrobial Activity

Recent studies indicate that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-Benzofuryl purines | <0.60 | Mycobacterium tuberculosis |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | M. tuberculosis |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Active | Staphylococcus aureus |

These findings suggest that the benzofuran scaffold may enhance the antimicrobial potential of compounds through structural modifications.

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. A study highlighted that certain benzofuran-based compounds demonstrated cytotoxic effects against various cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benzofuran derivatives | <10 | HeLa (cervical cancer) |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives | 12 | MCF-7 (breast cancer) |

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy.

Antiviral Activity

In addition to antibacterial and anticancer effects, some studies have explored the antiviral potential of benzofuran derivatives. For example, certain compounds have shown inhibitory activity against viral replication in vitro:

| Compound | EC50 (μM) | Virus Target |

|---|---|---|

| Benzofuran-based analogs | 0.20 - 0.35 | HIV |

| Pyrazolo[3,4-d]pyrimidine derivatives | 130.24 - 263.31 | Various viruses |

These results indicate that modifications in the benzofuran structure can enhance antiviral efficacy.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of similar compounds:

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis, showing promising results with MIC values as low as 8 μg/mL for specific derivatives .

- Cytotoxicity Studies : Research on benzofuran-based compounds demonstrated low cytotoxicity towards mammalian cells while maintaining high activity against cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofurans revealed that specific substitutions on the benzofuran ring significantly influence biological activity, particularly in enhancing antimicrobial and anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.